5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with various precursors under specific conditions such as the presence of ethanol and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Thiazole: A core structural motif in many natural products and drugs.
Pyrano[2,3-d]thiazole: Known for its medicinal properties, including anticancer and antimicrobial activities.
Thiazolo[4,5-b]pyridine: Another derivative with potential therapeutic applications.
What sets 5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine apart is its unique combination of a pyrrolo[2,3-d][1,3]thiazole core with a pyridin-2-amine group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H14N4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H14N4S/c18-14-7-6-12(9-19-14)17-21-16-15(22-17)13(10-20-16)8-11-4-2-1-3-5-11/h1-7,9-10,20H,8H2,(H2,18,19) |
InChI Key |
PFOGWNAQKXJUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CN=C(C=C4)N |
Origin of Product |
United States |
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